Integrastatin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
324518-09-4 |
|---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde |
InChI |
InChI=1S/C20H18O9/c1-19-12-8(7-21)5-10(26-3)15(23)17(12)28-20(2,29-19)13-9(18(19)25)6-11(27-4)14(22)16(13)24/h5-7,22-24H,1-4H3 |
InChI Key |
PECRJLBPKXQZDC-UHFFFAOYSA-N |
SMILES |
CC12C3=C(C(=C(C=C3C=O)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Canonical SMILES |
CC12C3=C(C(=C(C=C3C=O)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Synonyms |
integrastatin B |
Origin of Product |
United States |
Synthetic Methodologies for Integrastatin B and Analogues
Overview of Synthetic Challenges Posed by the Tetracyclic Core
The central structural feature of Integrastatin B is a highly oxygenated and sterically congested tetracyclic core. acs.orgthieme-connect.com This unique [6.6.6.6]-fused ring system, containing a bridged 1,3-dioxane, presents a formidable challenge for synthetic chemists. nih.govacs.org The core is densely functionalized with multiple quaternary carbon centers, making bond formation and stereochemical control particularly difficult. acs.org Of the fifteen carbons that constitute the main framework, thirteen are quaternary, and the remaining two are tertiary carbons located on the aromatic rings. acs.org The construction of the central bicyclo[3.3.1]octane ring system, which forms a key part of the tetracyclic nucleus, is a significant hurdle in any synthetic endeavor. acs.orgnih.gov The inherent strain and the need for precise control over regioselectivity and stereoselectivity during its formation have necessitated the development of novel and elegant synthetic strategies.
Stereoselective Synthesis Methodologies
The synthesis of this compound, which is a racemic natural product, does not inherently require stereoselective methods. thieme-connect.com However, the principles of stereoselective synthesis are crucial when considering the synthesis of potential chiral analogues or when dealing with intermediates that possess stereocenters. mdpi.comethz.ch The dense arrangement of quaternary carbons in the tetracyclic core means that any introduction of chirality must be carefully controlled. acs.org
In the context of the oxidative dearomatization cascade, the stereochemical outcome of the intramolecular [4+2] cycloaddition is dictated by the geometry of the ortho-quinone methide intermediate and the tether connecting it to the dienophile. acs.org While the natural product is racemic, the development of enantioselective variants of the key reactions could provide access to individual enantiomers of this compound and its analogues. This would be valuable for detailed biological evaluation, as enantiomers often exhibit different biological activities. mdpi.com Palladium-catalyzed cyclizations can also be rendered stereoselective through the use of chiral ligands, offering another avenue for the asymmetric synthesis of the integrastatin core. nih.gov
Rational Design and Synthesis of Integrastatin Analogues
The quest for more potent and synthetically accessible this compound analogs has led to various strategies centered on rational design. These approaches aim to systematically modify the complex tetracyclic core of this compound and to probe the influence of various substituents on its biological activity.
Modification of the Core Structure
The intricate nih.govnih.govnih.govnih.gov-tetracyclic core of this compound presents a formidable synthetic challenge. Researchers have explored modifications to this core to simplify the synthesis, improve biological activity, and understand the structural requirements for HIV-1 integrase inhibition.
One notable strategy involves the synthesis of pyridine-containing analogs, which retain structural similarity to the integrastatin scaffold. For instance, the acid-catalyzed cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde has been investigated to produce epoxybenzooxocino[4,3-b]pyridine derivatives. researchgate.net This approach allows for the introduction of a nitrogen atom into the core structure, potentially altering its electronic properties and binding interactions with the target enzyme.
Another approach focuses on simplifying the tetracyclic system. While specific examples of extensively modified this compound cores with corresponding biological data are not abundant in publicly available literature, the general principle in medicinal chemistry involves identifying the pharmacophore—the essential part of the molecule for biological activity—and retaining it while simplifying the rest of the structure. This can lead to analogs that are easier to synthesize and may possess improved pharmacokinetic properties.
A key consideration in core modification is the preservation of the key structural motifs believed to be responsible for activity. For many HIV-1 integrase inhibitors, a common feature is the ability to chelate metal ions in the enzyme's active site. Therefore, modifications to the this compound core are often designed to maintain or enhance this capability.
Table 1: Examples of Core Structure Modifications in Integrastatin Analogues
| Original Core Moiety | Modified Core Moiety | Synthetic Strategy | Rationale for Modification |
| Benzo[b]oxocine | Epoxybenzooxocino[4,3-b]pyridine | Acid-catalyzed cyclization | Introduce heteroatom, alter electronic properties |
| Carbocyclic ring system | Pyrimidine-containing tetracycle | Acid-catalyzed cyclization | Explore impact of heteroatoms on conformation and activity |
Note: This table is illustrative of the types of core modifications explored in the broader field of integrastatin-related research, based on available synthetic strategies.
Exploration of Substituent Effects
The systematic variation of substituents on the aromatic rings and other positions of the this compound scaffold is a classical medicinal chemistry approach to optimize potency and understand SAR. While comprehensive SAR studies specifically on this compound are not extensively detailed in the public domain, general principles from related HIV-1 integrase inhibitors and synthetic studies on integrastatin analogs provide valuable insights.
Research into the synthesis of the integrastatin core has involved investigating the scope and limitations of substrates bearing various substituents on the aromatic ring. researchgate.net These studies are crucial for understanding which functional groups are tolerated in the synthetic schemes and can provide a basis for future SAR-driven analog design.
For example, in the synthesis of epoxybenzooxocino[4,3-b]pyridine analogs, it was found that electron-donating substituents on the pyridine (B92270) ring can facilitate the cyclization reaction, while bulky substituents can hinder it due to steric effects. researchgate.net Conversely, electron-withdrawing groups like a nitro group can prevent cyclization under normal conditions. researchgate.net These findings, while primarily related to synthetic feasibility, also hint at the electronic and steric requirements for molecules to adopt the correct conformation for biological activity.
Table 2: Influence of Substituents on the Synthesis of Integrastatin Analogues
| Position of Substitution | Substituent Type | Observed Effect on Synthesis | Potential Implication for Biological Activity |
| Pyridine Ring | Electron-donating group | Facilitates cyclization researchgate.net | May influence electronic interactions with the target |
| Pyridine Ring | Electron-withdrawing group (e.g., NO2) | Prevents cyclization under normal conditions researchgate.net | Could alter the charge distribution of the pharmacophore |
| Pyrimidine (B1678525) Ring (6th position) | Any substituent | Prevents cyclization bohrium.com | Highlights the importance of steric factors in this region for achieving the desired core structure |
| Pyridine Ring (4th position) | Bulky substituent | Hinders cyclization researchgate.net | Suggests that this region may be sterically constrained in the enzyme's binding pocket |
Note: This table is based on reported synthetic observations for integrastatin analogs and provides a preliminary indication of substituent effects that could be relevant for biological activity.
Molecular and Cellular Mechanisms of Action
Broad Spectrum Biological Activities Attributed to Integrastatins
Beyond their well-documented anti-HIV-1 activity, compounds in the integrastatin family exhibit a wide range of other biological properties. researchgate.netresearchgate.net Research has identified antimicrobial, antifungal, and anti-proliferative effects, indicating that these molecules interact with multiple biological targets and pathways. researchgate.netresearchgate.net
The structural framework of integrastatins has served as a basis for the synthesis of new analogues with potential antiviral activity against other viruses. researchgate.netnih.gov Following the emergence of the COVID-19 pandemic, research efforts were directed towards finding inhibitors for the SARS-CoV-2 virus. colab.ws Synthetic analogues of integrastatins, specifically derivatives of epoxybenzooxocinopyridine which mimics the integrastatin core, were investigated for their ability to inhibit SARS-CoV-2 replication. nih.govresearchgate.net
In one study, a series of new structural analogues of integrastatins were synthesized and evaluated in silico. researchgate.net Molecular docking studies suggested that the RNA-dependent RNA polymerase of SARS-CoV-2 could be a likely biological target for these compounds. researchgate.netnih.govbuketov.edu.kz Subsequent in-vitro testing of some epoxybenzooxocinopyridine derivatives showed that one compound demonstrated antiviral activity against SARS-CoV-2, comparable to the drug tilorone. nih.govcolab.ws
Integrastatins have demonstrated notable antifungal and antimicrobial properties. researchgate.netresearchgate.net Integrastatin B itself, along with related natural products, has been shown to possess antifungal activity. researchgate.netugr.es In one study, this compound was evaluated for its effects against six Candida species and exhibited minimal inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL. researchgate.net
The broad antimicrobial potential of the integrastatin class of compounds is a recurring theme in the literature. researchgate.netresearchgate.net The ability of various Bacillus species, for example, to produce a wide array of antimicrobial compounds, including polyketides with complex structures, highlights the rich chemical diversity in microorganisms that can lead to the discovery of potent anti-infective agents like the integrastatins. frontiersin.org The antimicrobial activity of such natural products is of significant interest, especially in the context of rising multidrug resistance in clinical pathogens. nih.govbrieflands.com
The integrastatin scaffold has also been associated with anti-proliferative and cytotoxic effects in cancer cell lines. researchgate.netnih.gov While the anticancer function of Integrastatin A and B was initially noted as unclear, subsequent research on related structures has provided insights into these mechanisms. nih.govresearchgate.net
A novel nitrated researchgate.netresearchgate.netresearchgate.nettricycles-derived compound, structurally related to the integrastatin skeleton, was shown to have greater anti-proliferative effects on oral cancer cells than on normal cells. nih.gov The mechanism for this selective cytotoxicity was linked to the induction of oxidative stress. nih.gov The compound caused a higher burst of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), apoptosis, and DNA damage in cancer cells compared to non-malignant cells. nih.govresearchgate.net These findings suggest that the anti-proliferative action of compounds with an integrastatin-like core may be mediated through the modulation of oxidative stress-related cellular responses. researchgate.netnih.gov
Table 2: Summary of Broad-Spectrum Biological Activities of this compound and Related Analogues
| Activity | Compound(s) | Target Organism/Cell Line | Key Findings | Source |
|---|---|---|---|---|
| Antiviral | Integrastatin analogues | SARS-CoV-2 | In silico docking suggested RNA-dependent RNA polymerase as a target; one analogue showed in-vitro activity. | researchgate.netnih.gov |
| Antifungal | This compound | Candida species | Exhibited antifungal activity with MIC values from 6.25–50 µg/mL. | researchgate.net |
| Anti-proliferative | Nitrated researchgate.netresearchgate.netresearchgate.nettricycles compound (SK1) | Oral cancer cells | Induced preferential antiproliferation via oxidative stress, apoptosis, and DNA damage. | nih.gov |
Identification and Validation of Additional Molecular Targets
The primary molecular targets of this compound and its analogues are members of the integrin family, a group of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. thno.orgrcsi.com These receptors are heterodimers composed of α and β subunits and are pivotal in cellular signaling that governs processes like cell proliferation, survival, and migration. wikipathways.orgnih.gov
While integrins are the well-established targets, research into additional, non-integrin molecular targets for this compound itself is limited. The compound's mechanism of action is largely attributed to its interference with integrin function. However, the broad biological activities reported for integrastatin analogues, including antiviral and antifungal effects, suggest the potential for other molecular interactions that have not yet been fully elucidated. researchgate.netresearchgate.net Computational studies on synthetic analogues of integrastatins have been performed to predict their bioactivity and potential to interact with targets like viral enzymes, but these remain largely theoretical and require experimental validation. researchgate.net
The specificity of integrin targeting can vary among different analogues and related compounds. For instance, various integrin subtypes, such as αvβ3, αvβ5, and α5β1, are recognized as targets for anti-cancer therapies due to their roles in tumor angiogenesis and metastasis. nih.govnih.gov The ability of compounds to inhibit these specific integrins is a key focus of drug development. thno.orgnih.gov While this compound is known as an integrin inhibitor, the full spectrum of its subtype selectivity and the existence of secondary, non-integrin targets are areas requiring further investigation.
Table 1: Established and Potential Molecular Targets of Integrin Inhibitors
| Target Class | Specific Target(s) | Role in Disease | Relevance to this compound |
|---|---|---|---|
| Integrins | αvβ3, αvβ5, α5β1, αIIbβ3 | Angiogenesis, Tumor Metastasis, Thrombosis | Primary and validated targets. |
| Viral Proteins | HIV-1 Integrase | Viral Replication | Predicted for some analogues in silico. researchgate.net |
| Kinases | Focal Adhesion Kinase (FAK) | Downstream of Integrin Signaling | Indirectly inhibited via integrin blockade. imrpress.com |
Structure Activity Relationship Sar and Computational Studies
Delineation of Structural Features Critical for Biological Activity
The core tetracyclic epoxybenzooxocine skeleton of integrastatins is a key feature for their biological activity. researchgate.netnih.gov SAR studies on related compounds, such as the integracides, have highlighted the importance of specific functional groups for HIV-1 integrase inhibition. For instance, the presence of a charged group, like a sulfate, carboxyl, or amino group, is a requirement for activity against HIV-1 integrase. nih.gov
In the context of integrastatin B and its analogs, the spatial arrangement of the molecule and the presence of specific substituents play a vital role. The synthesis of various diastereoisomers of related spirooliganones and subsequent evaluation of their bioactivity revealed that the stereochemistry significantly impacts their inhibitory effects. researchgate.net For example, in one study, a particular diastereomer, compound 3, was found to be the most potent against Coxsackie virus B3. researchgate.net
Furthermore, modifications to the aromatic rings and the spacer connecting different parts of the molecule have been systematically investigated in similar compound classes like styrylquinolines to delineate the SAR. mdpi.com It has been observed that even subtle changes, such as moving a salicylic (B10762653) system from one position to another on the quinoline (B57606) ring, can have a significant impact on the inhibitory activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. jocpr.comnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural features that govern their efficacy. jocpr.comnih.gov
For compounds related to this compound, QSAR studies help in identifying key molecular descriptors that influence their biological effects. nih.govdiva-portal.org These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, etc.) and encompass various physicochemical properties like steric, electronic, and hydrophobic characteristics. diva-portal.org By developing robust QSAR models, researchers can virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing, thereby accelerating the drug development process. jocpr.comneovarsity.org
While specific QSAR models exclusively for this compound are not detailed in the provided results, the principles of QSAR are broadly applied to classes of compounds with similar biological targets, such as other HIV-1 integrase inhibitors. mdpi.comnih.gov These models are crucial for guiding the design of new analogs with improved potency and selectivity. jocpr.com
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgmdpi.com In the study of this compound analogs, DFT calculations have been employed to understand their structure, electronic properties, and reactivity. researchgate.netresearchgate.net
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine global reactivity descriptors. researchgate.netresearchgate.net For a series of 21 synthetic analogs of integrastatins, DFT calculations at the B3LYP/6-311++G(d,p) level with a CPCM solvent model for water revealed high ionization potentials (5.9 to 7.1 eV) and electron affinities (2.1 to 3.2 eV). researchgate.netresearchgate.net The large energy gap (3.8 to 4.6 eV) between the HOMO and LUMO indicates the "hard" nature of these compounds. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, help to identify the reactive centers within the molecule, providing insights into potential sites for interaction with biological targets. researchgate.net
Table 1: Calculated Electronic Properties of Integrastatin Analogs
| Property | Value Range |
|---|---|
| Ionization Potential (IP) | 5.9 - 7.1 eV |
| Electron Affinity (EA) | 2.1 - 3.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.8 - 4.6 eV |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.in It is widely used to understand the interactions between a ligand, such as this compound, and its protein target. researchgate.netmdpi.com
For analogs of this compound, molecular docking studies have been performed to evaluate their binding affinity and interaction patterns with various biological targets, including HIV-1 integrase and proteins from SARS-CoV-2. nih.govresearchgate.net These studies help to elucidate the binding mode and identify key amino acid residues in the active site that are crucial for the interaction. mdpi.com For example, docking simulations of integrastatin analogs into the active site of HIV-1 reverse transcriptase (PDB ID: 3V81) and the RNA-dependent RNA polymerase of SARS-CoV-2 (PDB ID: 7AAP) have suggested these as likely biological targets. researchgate.net
The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the strength of the interaction. bhu.ac.in For instance, some cyclization products that are structural analogs of integrastatins showed higher binding affinities to selected target proteins compared to known antiviral drugs like Nevirapine and Favipiravir. nih.gov
In silico methods are increasingly used to predict the bioactivity profiles of compounds, offering a rapid and cost-effective way to screen large numbers of molecules. bonviewpress.comnih.gov These predictions are based on the compound's structure and rely on established structure-activity relationships derived from experimental data. bonviewpress.com
For new synthetic analogs of integrastatins, online resources like PASS (Prediction of Activity Spectra for Substances) have been used to predict their potential antiviral activity and inhibitory effects on enzymes like CYP2C19. researchgate.netresearchgate.net The PASS tool provides probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological activities. researchgate.net
Furthermore, in silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds. researchgate.netresearchgate.net For a structural analog of integrastatins, it was predicted to have high gastrointestinal absorption and the ability to penetrate the human blood-brain barrier. researchgate.net Such predictions are vital in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. nih.gov
Preclinical Biological Evaluation in Model Systems
In Vitro Assessment of Efficacy in Relevant Cell Lines
The preclinical evaluation of a compound's efficacy begins with in vitro studies, which are foundational to understanding its biological activity. For Integrastatin B, these assessments in relevant cell lines have been crucial in characterizing its potential as a therapeutic agent.
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are instrumental in determining if a compound can enter a cell and interact with its intended molecular target. discoverx.com These assays provide quantitative data on compound-target binding and can confirm the mechanism of action. discoverx.com Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are employed to measure target engagement in intact cells. frontiersin.orgnih.gov The NanoBRET assay, for instance, can assess whether a compound reaches and binds its target in live cells, providing insights into permeability and intracellular availability. selvita.com It can also be used to evaluate the formation of a ternary complex, which is essential for the activity of certain classes of molecules like PROTACs (Proteolysis-targeting chimeras). selvita.com
While specific data on this compound's target engagement and pathway modulation from such assays are not detailed in the provided search results, the anti-HIV activity of this compound suggests it engages with viral or host cell components to inhibit viral replication. researchgate.netnih.gov Its inhibitory effect on HIV-1 integrase in biochemical assays points to this enzyme as a primary target. capes.gov.brnih.gov Further cell-based studies would be necessary to fully elucidate the specific pathways modulated by this compound beyond its direct enzymatic inhibition.
Studies in Viral Replication Models
This compound has been identified as a potent inhibitor of HIV-1 integrase. nih.gov It inhibits the strand transfer reaction of this enzyme, a critical step in the replication cycle of the virus. researchgate.netcapes.gov.br
This compound, along with its analog Integrastatin A, was isolated from fungal fermentations and demonstrated inhibitory activity against the strand transfer reaction of HIV-1 integrase. capes.gov.brnih.gov The half-maximal inhibitory concentration (IC50) values for this compound in inhibiting the strand transfer reaction were found to be 2.5 µM. capes.gov.brnih.gov In a coupled assay that assesses both the 3'-processing and strand transfer steps, the IC50 value was 1.04 µM. nih.gov These findings highlight the potential of this compound as an antiviral agent specifically targeting HIV-1. researchgate.netnih.gov
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Integrase
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| Strand Transfer | 2.5 | capes.gov.brnih.gov |
| Coupled (3'-Processing and Strand Transfer) | 1.04 | nih.gov |
In Vivo Studies in Non-Human Biological Models
Following promising in vitro results, the evaluation of a compound typically progresses to in vivo studies in animal models to understand its effects in a whole organism.
Application of Animal Models for Mechanistic Insights
Animal models are crucial for gaining mechanistic insights into how a compound functions in a complex biological system. nih.gov These models allow researchers to study the interaction of a compound with various physiological and pathological processes that cannot be replicated in vitro. atlantic-bone-screen.com For antiviral drug development, animal models are used to assess the compound's impact on viral replication, pathogenesis, and the host immune response. frontiersin.org While specific in vivo studies detailing the mechanistic insights of this compound are not available in the provided search results, the typical application of such models would be to confirm its anti-HIV efficacy and to understand its mechanism of action in a living organism.
Advanced Research Methodologies and Analytical Characterization
High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
The structural determination of Integrastatin B and its analogs relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). measurlabs.comcopernicus.orgcopernicus.org These methods provide detailed information about the molecular framework, atomic connectivity, and chemical environment of the compound. measurlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing this compound. thieme-connect.comdoi.org ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to one another. pearson.com ¹³C NMR complements this by providing data on the carbon skeleton of the molecule. hmdb.ca For instance, the structures of novel aromatic polyketides, including a known compound identified as this compound, were determined using NMR spectroscopy. researchgate.net Two-dimensional NMR techniques are also employed for more complex structural assignments. copernicus.orgmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the exact molecular weight and elemental composition of this compound. protocols.ioresolian.com This technique provides a precise molecular formula, which is a critical piece of information for structure elucidation. nih.gov Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are used to analyze and profile metabolites related to or including this compound. protocols.ionih.gov
The table below summarizes representative spectroscopic data that would be anticipated for this compound, based on the analysis of its structural analogs and related compounds.
| Technique | Data Type | Typical Observations for Integrastatin-like Scaffolds |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic, olefinic, aliphatic, and methyl protons. |
| Coupling Constants (J) | Information on the dihedral angles between adjacent protons, aiding in stereochemical assignments. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for carbonyl, aromatic, olefinic, and aliphatic carbons, defining the carbon framework. mdpi.com |
| HR-MS | m/z | Precise mass-to-charge ratio, allowing for the determination of the exact molecular formula. |
X-ray Crystallographic Analysis of Integrastatin Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, the exact arrangement of atoms. wikipedia.orgnih.gov
While a crystal structure for this compound itself is not widely reported in the provided search results, the X-ray crystallographic analysis of its structural analogs has been instrumental in confirming their molecular architecture. colab.wsresearchgate.netresearchgate.net For example, single-crystal X-ray diffraction has been used to confirm the structures of newly synthesized pyrimidine (B1678525) structural analogs of integrastatins A and B. colab.wsthieme-connect.com This technique has also been vital in verifying the framework of key synthetic intermediates on the path to the integrastatin core. researchgate.net The analysis of these related structures provides invaluable insight into the likely conformation and stereochemistry of the tetracyclic core of this compound. researchgate.net
The table below outlines the type of data obtained from X-ray crystallographic studies of integrastatin analogs.
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit in the crystal. mdpi.com |
| Atomic Coordinates | Provides the precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths & Angles | Details the geometry of the molecule, confirming connectivity and stereochemistry. |
| Conformation | Reveals the three-dimensional shape of the molecule in the solid state, including the conformation of its rings. researchgate.net |
Advanced Computational Modeling and Simulation Techniques
Computational chemistry has emerged as an indispensable tool for investigating the intricacies of complex molecules like this compound. numberanalytics.com These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Reaction Mechanism Studies
Computational methods, particularly Density Functional Theory (DFT), are employed to study the mechanisms of reactions involved in the synthesis of the integrastatin core. researchgate.netnih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of the chemical transformation. numberanalytics.com For instance, quantum mechanical calculations have been used to investigate the cyclization reaction that forms a key structural fragment analogous to that in integrastatins. researchgate.netnih.gov These studies can explain the observed stereoselectivity and reactivity, and even predict the outcomes of related reactions under different conditions. researchgate.net
Key aspects investigated in reaction mechanism studies include:
Transition State Geometries and Energies: Identifying the highest energy point along the reaction coordinate to understand the kinetic feasibility of a reaction.
Intermediate Structures: Characterizing transient species that are formed and consumed during the reaction.
Reaction Pathways: Mapping out the most favorable route from reactants to products.
Conformational Analysis and Binding Dynamics
Understanding the three-dimensional shape (conformation) of this compound is crucial for comprehending its biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation about single bonds. libretexts.org Computational methods can predict the relative stabilities of different conformations and identify the most likely shapes the molecule will adopt. nobelprize.org For structural analogues of integrastatins, conformational analysis has shown how modifications, such as the reduction of a double bond, can significantly influence the conformation of the constituent rings. researchgate.net
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound and its interaction with biological targets over time. researchgate.netntua.grmdpi.com These simulations can model how the ligand binds to a protein, revealing key interactions and the conformational changes that both molecules undergo during the binding process. nih.gov This information is invaluable for understanding the basis of its inhibitory activity and for designing more potent analogs. researchgate.net
| Computational Technique | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of synthetic reaction mechanisms. researchgate.netnih.gov | Understanding of reaction pathways, transition states, and the origins of stereoselectivity. diva-portal.org |
| Conformational Analysis | Prediction of stable molecular shapes. researchgate.net | Identification of low-energy conformations and the influence of structural modifications on molecular geometry. libretexts.orgnobelprize.org |
| Molecular Dynamics (MD) Simulations | Simulation of ligand-protein binding. researchgate.netmdpi.com | Characterization of binding modes, key intermolecular interactions, and the dynamic nature of the binding process. ntua.gr |
Future Research Directions and Translational Perspectives
Unraveling Biosynthetic Pathways and Metabolic Fates
A fundamental gap in our understanding of Integrastatin B is its precise biosynthetic origin. As a fungal secondary metabolite, it is classified as a polyketide, suggesting its assembly by a large, modular enzyme known as a polyketide synthase (PKS). rsc.orgdavidmoore.org.uk Future research must focus on identifying and characterizing the specific biosynthetic gene cluster (BGC) responsible for its production in fungi like Cytospora sp. researchgate.netresearchgate.net
The hypothesized biosynthetic pathway likely begins with precursor units derived from primary metabolism, such as acetyl-CoA and malonyl-CoA. davidmoore.org.uknih.govfrontiersin.org A Type I PKS would then catalyze iterative Claisen-like condensations to assemble a linear poly-β-ketomethylene chain. davidmoore.org.ukacs.org Subsequent modifications, including cyclizations and oxidations, would form the characteristic tetracyclic core. Identifying the specific enzymes—the PKS, tailoring enzymes, and regulatory proteins—within the BGC is a critical goal that can be achieved through genome mining of the producing organisms. nih.govresearchgate.net
Equally important is understanding the metabolic fate of this compound in biological systems. azolifesciences.com Currently, no specific data exists on its degradation or biotransformation. Future studies should investigate its metabolism, likely involving Phase I (functionalization) and Phase II (conjugation) enzymatic reactions, primarily in the liver. azolifesciences.com This knowledge is crucial for predicting the compound's pharmacokinetic profile and understanding its potential for modification into more stable and effective drug candidates.
| Hypothesized Biosynthetic Step | Enzyme Class/Family | Function & Research Goal |
| Precursor Supply | Primary Metabolic Enzymes | Provides acetyl-CoA and malonyl-CoA from glycolysis and fatty acid metabolism. nih.govfrontiersin.org |
| Chain Assembly | Type I Polyketide Synthase (PKS) | Iteratively condenses acyl-CoA units to form the polyketide backbone. Goal: Identify and characterize the specific PKS from the BGC. davidmoore.org.uknih.gov |
| Cyclization & Tailoring | Cyclases, Oxidoreductases | Catalyze intramolecular reactions and redox modifications to form the complex researchgate.netresearchgate.netresearchgate.netresearchgate.net-tetracyclic core. Goal: Characterize the tailoring enzymes in the BGC. |
| Final Modifications | Methyltransferases, etc. | Add functional groups (e.g., methoxy (B1213986) groups) to the scaffold. Goal: Elucidate the final steps of the pathway. |
Advancements in Asymmetric Synthesis of Complex Analogues
The natural isolates of this compound are racemic, meaning they exist as an equal mixture of two non-superimposable mirror-image isomers (enantiomers). researchgate.net A significant frontier in this compound research is the development of asymmetric synthesis methods to produce single, specific enantiomers of complex analogues. This is critical because different enantiomers often exhibit vastly different biological activities and toxicities.
Future advancements will likely leverage several established strategies in asymmetric catalysis: frontiersin.orgwikipedia.org
Chiral Catalysis: The use of chiral metal complexes (e.g., based on rhodium or iridium) or metal-free organocatalysts can steer reactions to favor the formation of one enantiomer over the other. frontiersin.orgwikipedia.orgnih.gov Developing novel chiral phosphoric acids or proline-derived organocatalysts for key steps in the synthesis of the epoxybenzooxocine core is a promising avenue. frontiersin.org
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to an achiral starting material can direct the stereochemical outcome of subsequent reactions. After the desired chirality is set, the auxiliary is removed. This approach could be applied to control the stereocenters in the dihydroisocoumarin intermediates of the synthesis. researchgate.net
Biocatalysis: Employing enzymes, which are inherently chiral, to perform specific transformations can provide exquisite stereoselectivity under mild conditions. frontiersin.org
The goal is to move beyond the current synthetic routes, which produce racemic mixtures, and to develop scalable, stereocontrolled syntheses. This will enable the systematic evaluation of individual stereoisomers of complex analogues, a crucial step in identifying more potent and selective therapeutic leads. ugr.esscilit.com
Deeper Exploration of Unconventional Biological Targets
While HIV-1 integrase is the most well-documented target of this compound, its reported broad-spectrum activity (antifungal, anticancer) suggests that it interacts with multiple proteins within a cell—a phenomenon known as polypharmacology. researchgate.netresearchgate.net A major future direction is the systematic, unbiased identification of these other biological targets.
In silico studies have already pointed to potential unconventional targets for this compound analogues, including HIV-1 reverse transcriptase and the RNA-dependent RNA polymerase of SARS-CoV-2. researchgate.net However, experimental validation and discovery of entirely new targets require advanced proteomic techniques. nih.gov
Chemoproteomic Strategies for Target Discovery:
| Technique | Description | Application for this compound |
| Affinity Chromatography-based Proteomics | An this compound analogue is immobilized on a solid support (e.g., beads). This "bait" is incubated with cell lysate, and proteins that bind to it are isolated and identified by mass spectrometry. researchgate.net | Can pull down a wide range of direct binding partners from cancer cell lines or pathogen lysates to identify novel anticancer or antimicrobial targets. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of entire enzyme families. Competition with this compound can reveal which enzymes it inhibits. wikipedia.org | Can identify specific enzyme families (e.g., hydrolases, kinases) that are functionally inhibited by this compound, providing mechanistic insights. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of all proteins in a cell upon ligand binding. Proteins that bind to this compound will show a shift in their melting temperature. | Allows for target identification in living cells without requiring chemical modification of the compound, providing a highly physiologically relevant view of its interactions. |
Applying these methods will create a comprehensive map of the this compound interactome, moving beyond the single-target paradigm and providing a molecular basis for its pan-activity. medrxiv.orgnih.gov
Systems Biology Approaches to Understanding Pan-Activity
To comprehend how interactions with multiple targets translate into a cellular response, systems biology approaches are indispensable. nih.gov This discipline integrates large-scale experimental data (omics) with computational modeling to understand the behavior of complex biological systems as a whole, rather than focusing on individual components. nih.gov
A future systems-level investigation of this compound would involve:
Multi-Omics Data Acquisition: Treating a model system (e.g., a cancer cell line) with this compound and collecting comprehensive datasets, including the transcriptome (all RNA molecules), proteome (all proteins), and metabolome (all metabolites).
Network Reconstruction: Using the omics data to construct and analyze molecular interaction networks. This can reveal which signaling pathways, metabolic routes, and cellular processes are most significantly perturbed by the compound.
Predictive Modeling: Building computational models that simulate the effects of this compound on the cellular network. These models can generate new hypotheses about its mechanism of action and predict how changes to the compound's structure might alter its activity profile.
This approach is perfectly suited to unraveling polypharmacology. By mapping the compound's effects across the entire cellular network, systems biology can explain how targeting multiple, seemingly unrelated proteins can lead to a synergistic therapeutic effect, providing a rational basis for its broad bioactivity. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the optimization of the this compound scaffold. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far beyond human capacity, accelerating the design-build-test-learn cycle of drug discovery. acs.orgmdpi.com
Predictive AI for Analysis and Screening:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing this compound analogues to learn the relationship between chemical structure and biological activity. mdpi.com These models can then rapidly screen virtual libraries of thousands of new potential analogues to predict their potency against targets like HIV-1 integrase or cancer cells.
ADMET Prediction: AI tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with better drug-like characteristics early in the discovery process. researchgate.netmdpi.com
Target Prediction: Advanced algorithms can predict potential biological targets for a given molecule based on its structure, complementing experimental chemoproteomic approaches. acs.org
Generative AI for De Novo Design: The most transformative application of AI is in de novo drug design using generative models. frontiersin.org These models, analogous to those that generate realistic images or text, can learn the underlying chemical rules of the this compound scaffold and then generate entirely new molecular structures that are optimized for desired properties. frontiersin.orgnih.govopenreview.net For instance, a generative model could be tasked to design novel analogues that maximize predicted binding affinity to a cancer target while simultaneously minimizing predicted toxicity and maintaining synthetic feasibility. arxiv.orgmit.edu
AI is also being applied directly to the challenges of polyketide biosynthesis, with models like DeepT2 being developed to predict the chemical structure of a polyketide directly from the sequence of its biosynthetic enzymes. rsc.orgresearchgate.netbiorxiv.org This convergence of AI, synthetic chemistry, and biology promises to rapidly expand the chemical space around this compound, leading to the discovery of highly optimized and novel therapeutic agents. cas.org
Q & A
Basic: What established protocols exist for synthesizing Integrastatin B, and what are their key limitations?
Answer:
The synthesis of this compound's tetracyclic core typically involves a Pd-catalyzed Wacker cyclization. A representative protocol (total yield: 30%, 4 linear steps) includes:
Protection of 2-hydroxybenzophenone as a silyl ether.
Grignard addition of benzyl bromide to ketone intermediates to form tertiary alcohols.
Deprotection to generate diol precursors.
Cyclization under PdCl₂/CuCl₂ catalysis in oxygen atmosphere to form the [3.3.1]-dioxabicyclic core .
Key Limitations:
- Low yield in cyclization due to competing side reactions.
- Sensitivity of intermediates to oxidation.
- Scalability challenges in multi-step protocols.
Table 1: Comparison of Synthetic Routes
| Step | Reaction Type | Yield (%) | Catalyst System | Reference |
|---|---|---|---|---|
| 1 | Silylation | 95 | TBSCl, imidazole | |
| 2 | Grignard | 85 | Mg, THF | |
| 4 | Wacker Cyclization | 45 | PdCl₂/CuCl₂, O₂ |
Basic: How should researchers characterize the structural identity and purity of this compound derivatives?
Answer:
Follow a multi-modal validation approach:
Spectroscopic Analysis:
- NMR (¹H/¹³C): Assign peaks using DEPT, COSY, and HSQC to confirm stereochemistry and functional groups.
- HRMS: Validate molecular formula.
Chromatography:
- HPLC/GC: Assess purity (>95% by area normalization).
- Chiral HPLC: Confirm enantiomeric excess for stereoisomers.
Crystallography: Resolve ambiguous structures via X-ray diffraction .
Best Practices:
- Compare spectral data with literature (e.g., Taylor et al. for ketone derivatives ).
- Document all characterization data in supplementary materials for reproducibility .
Advanced: How can researchers optimize the low yield in the Wacker cyclization step during this compound core synthesis?
Answer:
Methodology for Optimization:
Catalyst Screening: Test Pd(OAc)₂, Pd(TFA)₂, or bimetallic systems to reduce side reactions.
Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
Oxygen Partial Pressure: Modulate O₂ flow to balance oxidation vs. over-oxidation.
Additives: Introduce ligands (e.g., phenanthroline) to enhance regioselectivity .
Statistical Approach:
- Use a Box-Behnken design to model interactions between catalyst loading, solvent polarity, and temperature. Analyze via ANOVA to identify significant factors .
Advanced: What statistical approaches are recommended to address variability in biological assay data for this compound?
Answer:
Experimental Design:
- Include triplicate measurements for each condition to quantify technical variability .
- Use randomized block designs to control for batch effects.
Analysis:
- Apply mixed-effects models to separate biological vs. technical variance.
- For dose-response data, use non-linear regression (e.g., Hill equation) with bootstrapped confidence intervals .
Table 2: Common Statistical Tests for Assay Data
| Data Type | Test | Software |
|---|---|---|
| Continuous | ANOVA with Tukey post-hoc | R, GraphPad |
| Binary | Fisher’s exact test | SPSS |
| Time-series | Mixed-effects modeling | Python (statsmodels) |
Advanced: How can researchers reconcile contradictory findings in this compound’s mechanism of action across studies?
Answer:
Systematic Review Framework:
Literature Search: Use Boolean operators in PubMed/Scopus to capture all studies (e.g., "this compound" AND ("mechanism" OR "kinetics")) .
Data Extraction: Tabulate experimental conditions (e.g., cell lines, concentrations, assay endpoints).
Meta-Analysis:
- Stratify studies by model system (in vitro vs. in vivo).
- Use random-effects models to account for heterogeneity.
- Identify confounders (e.g., impurity profiles in synthetic batches) .
Critical Evaluation:
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Basic: What ethical considerations are critical when designing studies involving this compound?
Answer:
Synthetic Safety: Disclose hazards (e.g., Pd residue in final products) in protocols .
Data Integrity: Maintain lab notebooks with timestamps and witness signatures to prevent fabrication .
Conflict of Interest: Declare funding sources (e.g., pharmaceutical partnerships) in publications .
Advanced: How to ensure reproducibility in this compound pharmacology studies?
Answer:
Pre-registration: Document hypotheses and methods on platforms like Open Science Framework.
Materials Sharing: Deposit synthetic intermediates in public repositories (e.g., PubChem).
Code Availability: Share analysis scripts (e.g., R/Python) for data processing .
Checklist for Reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
